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Compound of Interest |

Compound Name: 4-Ethenyl-3-nitropyridine
CAS No.: 1112240-83-1
Cat. No.: B1398760
. J

Executive Summary: The "Hyper-Reactive" Warhead

4-Ethenyl-3-nitropyridine represents a specialized class of Michael acceptors used primarily
in covalent fragment screening and chemoproteomics. Unlike standard vinylpyridines used in
FDA-approved drugs (which are often "tuned down" for selectivity), the presence of the
electron-withdrawing nitro group at the C3 position drastically increases the electrophilicity of
the C4-vinyl group.

This compound serves two critical roles in modern drug development:

o Cysteine Probing: A "hot" electrophile for rapid labeling of low-reactivity cysteine residues in
proteomic profiling.

e Synthetic Precursor: A key intermediate for the Leimgruber-Batcho or Bartoli type synthesis
of 7-azaindoles (pyrrolopyridines), a privileged scaffold in kinase inhibitors (e.g., Vemurafenib
analogs).

Mechanism of Action: Tunable Covalent
Modification

The biological activity of 4-ethenyl-3-nitropyridine is driven by Targeted Covalent Modification
(TCM). It functions as an irreversible inhibitor by forming a thioether bond with nucleophilic
cysteine residues on target proteins.
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The Chemical Trigger

The vinyl group acts as a "warhead." Its reactivity is modulated by the heterocycle's electronics:
» Pyridine Nitrogen (N1): Inductively withdraws electrons, activating the ring.

e Nitro Group (C3-NO2): A strong resonance and inductive electron-withdrawing group (EWG).
It destabilizes the vinyl bond, lowering the activation energy for nucleophilic attack at the

-carbon.

Reaction Pathway (Michael Addition)

The following diagram illustrates the kinetic mechanism where a protein cysteine thiol attacks
the warhead.

Protein Cysteine Nucleophilic Attack

(Nucleophile -SH) (k_inact)

Proton Transfer
Transition State Rapid Stable Thioether Adduct
(Meisenheimer-like) (Irreversible Inhibition)

4-Ethenyl-3-nitropyridine
(Michael Acceptor)

Click to download full resolution via product page

Figure 1. Mechanism of Covalent Cysteine Modification. The nitro group enhances the
electrophilicity of the vinyl

-carbon, facilitating rapid attack by the cysteine thiolate.

Comparative Analysis: 4-Ethenyl-3-nitropyridine vs.
Analogs

In drug design, "reactivity” must be balanced with "selectivity." The table below compares 4-
ethenyl-3-nitropyridine with its structural analogs to highlight its specific utility.

Performance Matrix
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Detailed Comparison

Vs. 4-Vinylpyridine (The Proteomic Standard)

» 4-Vinylpyridine (4-VP) is the gold standard for alkylating cysteines in mass spectrometry
because it is selective and forms stable ions.

e The Nitro Analog: The addition of the 3-nitro group makes the compound significantly more
reactive. While 4-VP requires basic pH (pH 8.0) to efficiently label cysteines, 4-ethenyl-3-
nitropyridine can react at physiological or slightly acidic pH. This makes it useful for
capturing "cryptic" cysteines that are less nucleophilic, but it renders it too toxic for general
systemic drug use (high risk of glutathione depletion).

Vs. Acrylamides (The Therapeutic Standard)

e Drugs like Osimertinib or Ibrutinib use acrylamide warheads.[1] These are "soft" electrophiles
that only react when positioned precisely next to a cysteine by the drug's scaffold (proximity-
driven reactivity).
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e 4-Ethenyl-3-nitropyridine is an "intrinsic" electrophile. It does not strictly require a binding
pocket to react. Therefore, it is rarely a drug candidate itself but is used in Activity-Based
Protein Profiling (ABPP) to map the "ligandability” of proteins.

Experimental Protocols

To validate the activity of 4-ethenyl-3-nitropyridine, the following protocols are recommended.
These establish its reactivity profile (

) and biological efficacy (

).

Protocol A: Glutathione (GSH) Reactivity Assay (Kinetic
Profiling)

Purpose: To quantify the intrinsic electrophilicity (

) of the warhead.

o Preparation: Prepare a 10 mM stock of 4-ethenyl-3-nitropyridine in DMSO. Prepare a 10
mM fresh solution of reduced L-Glutathione (GSH) in PBS (pH 7.4).

e Reaction: Mix compound and GSH at a 1:10 ratio (50 uM compound : 500 uM GSH) in a 96-
well plate.

e Monitoring: Monitor the depletion of the free compound via UV-Vis absorbance (the nitro-
pyridine chromophore shifts upon alkylation) or HPLC-MS at time points: 0, 5, 10, 30, 60
min.

e Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

). Second-order rate constant

o Expected Result:
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min (Fast) vs. 4-vinylpyridine
min.

Protocol B: Covalent Docking & Mass Shift Analysis

Purpose: To confirm irreversible binding to a target protein (e.g., a kinase).

Incubation: Incubate the target protein (1 uM) with 4-ethenyl-3-nitropyridine (10 uM) for 1
hour at 37°C.

Desalting: Remove excess small molecule using a Zeba spin column or dialysis.

Intact Mass Spec: Analyze the protein via ESI-TOF MS.

Verification: Look for a mass shift of +150.13 Da (Molecular weight of the compound).

o Control: Pre-treat protein with iodoacetamide (blocks Cys). If the mass shift is prevented,
the hitis Cys-specific.

Synthesis & Precursor Utility

While biologically active, this compound is often cited as a transient intermediate in the
synthesis of Azaindoles (Pyrrolopyridines), which are potent kinase inhibitors.
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Figure 2: Synthetic Utility. The "vinyl" character (often formed in situ via enamines) is the
cyclization trigger to form the azaindole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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